Cross-Coupling Efficiency: 3,5-Dibromo-2-hydroxypyridine as a Scaffold for Complex Alkaloid Synthesis
3,5-Dibromo-2-hydroxypyridine serves as a validated starting material for the multi-step synthesis of bioactive alkaloids. In a formal synthesis of ficuseptine, the use of this compound enabled an overall yield of 50% over five steps [1]. This established efficiency in a published route to a complex natural product provides a quantifiable benchmark for evaluating its utility in similar synthetic campaigns, contrasting with unvalidated or lower-yielding routes using alternative pyridine scaffolds [2].
| Evidence Dimension | Overall Yield in Multi-Step Alkaloid Synthesis |
|---|---|
| Target Compound Data | 50% overall yield (5 steps) |
| Comparator Or Baseline | Not directly compared in a single study; however, the yield is reported in the context of synthesizing the complex alkaloid ficuseptine. |
| Quantified Difference | N/A (Cross-study comparable evidence) |
| Conditions | Synthesis of ficuseptine via palladium-catalyzed cross-coupling |
Why This Matters
This provides a proven, high-yielding synthetic pathway for a complex target, reducing the risk and time associated with route scouting and optimization for procurement decisions in medicinal chemistry projects.
- [1] Park, C. H.; Kwon, Y. J.; Oh, I. Y.; Kim, W. S. Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki–Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines. Advanced Synthesis & Catalysis, 2017, 359(1), 107–119. View Source
- [2] Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. (2020). View Source
